![molecular formula C15H13N3O4S B2494574 Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851808-90-7](/img/structure/B2494574.png)

Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

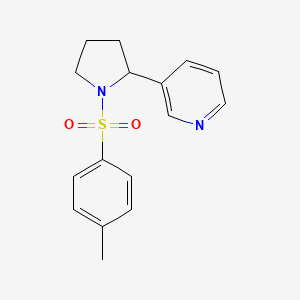

The synthesis of furan-2-yl methanone derivatives often involves catalyzed reactions, such as the Pd-Cu catalyzed microwave-assisted Sonogashira coupling reaction, which offers an efficient and rapid method for producing these compounds. This process benefits from reduced synthesis time and minimized side-product formation compared to conventional methods (Parmar et al., 2018). Additionally, the synthesis can employ two-step procedures from commercial starting reagents through Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022).

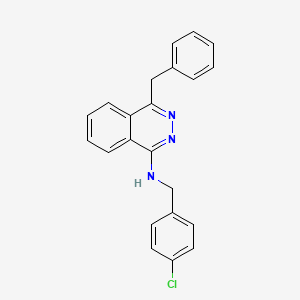

Molecular Structure Analysis

The molecular structure of furan-2-yl methanone derivatives has been characterized using techniques like IR, 1H, 13C-NMR, and X-ray diffraction. These methods provide detailed insights into the compound's structure, including bond lengths, angles, and the overall geometry of the molecule. For example, X-ray powder diffraction has been used to investigate the crystal structure of related compounds, revealing a triclinic space group and specific molecular dimensions (Rahmani et al., 2017).

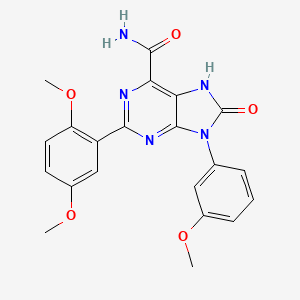

Chemical Reactions and Properties

Furan-2-yl methanone derivatives participate in various chemical reactions, including cyclizations and rearrangements, to form a wide array of compounds. The reactivity of these derivatives can lead to the formation of potent anticancer, antibacterial, and other biologically active molecules. Microwave-assisted synthesis methods have facilitated the development of novel derivatives with promising biological activities (Zheng et al., 2011).

科学的研究の応用

Oxidative Status and Biomedical Applications

- Oxidative Status Assessment:

- The impact of a related compound, 2-furan-2-yl-1H-benzimidazole, on oxidative stress parameters in rats was studied. It was found to affect the levels of vitamins A, E, C, selenium, malondialdehyde (MDA), and glutathione peroxidase (GSH-Px), suggesting its potential for studying oxidative stress-related processes in biological systems (Karatas, Servi, Kara, Kiran, & Saydam, 2008).

Imaging and Diagnostic Applications

- PET Imaging:

- A derivative, an (18)F-labeled positron emission tomography (PET) radioligand based on nonimidazole 2-aminoethylbenzofurans, was developed for imaging brain histamine subtype-3 receptors. This compound exhibited favorable properties for PET imaging, suggesting the potential of furan derivatives in diagnostic imaging and neuroscience research (Bao et al., 2012).

Toxicological and Biochemical Studies

- Toxicity and Carcinogenic Studies:

- Research into the biochemical and toxicological aspects of furan derivatives, including the formation of adducts with DNA and proteins, provides insight into their potential effects and interactions within biological systems. Studies have investigated the formation of furan-dependent glutathione- and lysine-adducts in rat urine, suggesting the utility of these compounds in biomonitoring heat-induced food contaminants and understanding their metabolic pathways (Karlstetter & Mally, 2020).

- Another study highlighted the effect of 2-(2-nitrovinyl)furan on oxidative stress parameters in rats, indicating its potential impact on redox status and the antioxidant system, which may provide insights into its biochemical properties and potential applications in toxicology research (Ajiboye et al., 2015).

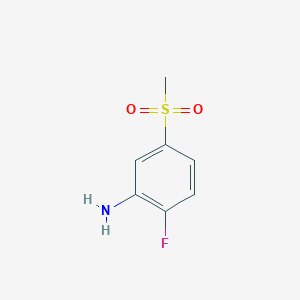

Pharmacological Applications

- Anti-Parkinsonian and Neuroprotective Evaluation:

- Derivatives of furan compounds have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential, demonstrating activity in haloperidol-induced catalepsy and oxidative stress in mice. This indicates the therapeutic potential of furan derivatives in neurodegenerative diseases and provides a foundation for further pharmacological exploration (Azam, El-gnidi, Alkskas, & Ahmed, 2010).

Food Contaminant Studies

- Biomonitoring of Food Contaminants:

- The compound furfuryl alcohol, a derivative of furan, was studied as a common food contaminant. The development of biomarkers for medium-term internal exposure to furfuryl alcohol was investigated, providing insights into the health implications and risk assessments related to food contaminants (Sachse et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14(13-5-2-8-22-13)17-7-6-16-15(17)23-10-11-3-1-4-12(9-11)18(20)21/h1-5,8-9H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHCVQITXCBHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)